molecular formula C6H8N2OS B1381596 2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol CAS No. 1889531-15-0

2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol

Cat. No. B1381596
CAS RN: 1889531-15-0
M. Wt: 156.21 g/mol
InChI Key: MSPIWKDJFTYSCQ-UHFFFAOYSA-N
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Description

2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 . It is also known by its IUPAC name 2-(2-mercaptopyrimidin-5-yl)ethan-1-ol .


Molecular Structure Analysis

The InChI code for 2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol is 1S/C6H8N2OS/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives of 2-sulfanylpyrimidin-5-yl compounds to explore their structural properties and potential biological activities. For example, Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives to study their crystal structure and cytotoxic activity against various cancer cell lines. The study highlighted the impact of substituents on the pyrimidine ring on hydrogen-bond interactions and cytotoxicity, offering insights into the design of new anticancer agents Stolarczyk et al., 2018.

Pharmacological Applications

The compound and its derivatives have been investigated for their potential to modulate biological pathways critical in disease progression. Ascenção et al. (2021) studied the pharmacological induction of mesenchymal-epithelial transition in colon cancer cells by inhibiting hydrogen sulfide (H2S) biosynthesis, revealing a novel approach to cancer treatment through the manipulation of cellular transition states Ascenção et al., 2021.

Antiproliferative Efficacy

Further research into 3-mercaptopyruvate sulfurtransferase inhibitors, based on the core structure of 2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol, has shown antiproliferative efficacy in colon cancer cell lines. Bantzi et al. (2021) elaborated on the synthesis of a compound library with notable inhibitory effects on cancer cell proliferation, demonstrating the potential of these derivatives as therapeutic agents Bantzi et al., 2021.

Chemical Reactivity and Modification

The reactivity of sulfanyl pyrimidin-5-yl derivatives towards various chemical modifications has been explored to develop compounds with enhanced biological activities. For instance, Kalita et al. (2019) investigated the alkylation and halocyclization of 2-mercaptonicotinic acid propargyl derivatives, leading to the formation of thiazolo[3,2-a]pyridinium systems, which could have diverse medicinal applications Kalita et al., 2019.

properties

IUPAC Name

5-(2-hydroxyethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-2-1-5-3-7-6(10)8-4-5/h3-4,9H,1-2H2,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPIWKDJFTYSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Sulfanylpyrimidin-5-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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